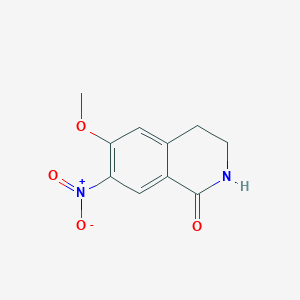
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol . It is a solid compound that appears yellow to white in color . This compound is part of the carbamate family, which are esters of carbamic acid and are widely used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-neo-pentylpiperidin-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 1-neo-pentylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of carbamates often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . This method allows for high purity products through simple filtration.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (1-neo-pentylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or sodium ethoxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of ethers or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzyl (1-neo-pentylpiperidin-4-yl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis .
Biology and Medicine: This compound is studied for its potential pharmacological applications. Piperidine derivatives, including This compound , are known for their role in designing drugs that inhibit cholinesterase receptors, which are crucial in treating diseases like Alzheimer’s .
Industry: In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. They are also employed in the synthesis of various organic compounds .
Mecanismo De Acción
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate: exerts its effects by interacting with specific molecular targets. In the case of cholinesterase inhibition, the benzyl-piperidine group binds to the catalytic site of the enzyme, interacting with amino acid residues such as tryptophan-84 , tryptophan-279 , phenylalanine-330 , and phenylalanine-331 . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Comparación Con Compuestos Similares
- Benzyl (1-acetylpiperidin-4-yl)carbamate
- Benzyl (1-ethylpiperidin-4-yl)carbamate
- Benzyl (1-methylpiperidin-4-yl)carbamate
Uniqueness: Benzyl (1-neo-pentylpiperidin-4-yl)carbamate is unique due to its specific neo-pentyl substitution on the piperidine ring. This structural feature can influence its binding affinity and specificity towards molecular targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C18H28N2O2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
benzyl N-[1-(2,2-dimethylpropyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)14-20-11-9-16(10-12-20)19-17(21)22-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,19,21) |
Clave InChI |
QKMDSUHWZRNUSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)

![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)


![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)

![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)


![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)

![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
